molecular formula C14H20N4O5S B11827697 Tert-butyl 4-carbamoyl-2-(methylsulfonyl)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Tert-butyl 4-carbamoyl-2-(methylsulfonyl)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Cat. No.: B11827697
M. Wt: 356.40 g/mol
InChI Key: GYWKADNZISAICP-UHFFFAOYSA-N
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Description

Tert-butyl 4-carbamoyl-2-(methylsulfonyl)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrido[4,3-D]pyrimidine core, which is a fused bicyclic structure, and includes functional groups such as a carbamoyl group, a methylsulfonyl group, and a tert-butyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-carbamoyl-2-(methylsulfonyl)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the pyrido[4,3-D]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carbamoyl group: This step may involve the use of reagents such as carbamoyl chloride or isocyanates.

    Addition of the methylsulfonyl group: This can be introduced using reagents like methylsulfonyl chloride under basic conditions.

    Esterification to form the tert-butyl ester: This step typically involves the reaction of the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-carbamoyl-2-(methylsulfonyl)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-carbamoyl-2-(methylsulfonyl)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[4,3-D]pyrimidine derivatives: These compounds share the same core structure but may have different functional groups.

    Carbamoyl-substituted compounds: Compounds with carbamoyl groups attached to different core structures.

    Methylsulfonyl-substituted compounds: Compounds with methylsulfonyl groups attached to various core structures.

Uniqueness

Tert-butyl 4-carbamoyl-2-(methylsulfonyl)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is unique due to its specific combination of functional groups and the pyrido[4,3-D]pyrimidine core. This unique structure may confer specific properties and reactivity that are not observed in other similar compounds.

Properties

Molecular Formula

C14H20N4O5S

Molecular Weight

356.40 g/mol

IUPAC Name

tert-butyl 4-carbamoyl-2-methylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H20N4O5S/c1-14(2,3)23-13(20)18-6-5-9-8(7-18)10(11(15)19)17-12(16-9)24(4,21)22/h5-7H2,1-4H3,(H2,15,19)

InChI Key

GYWKADNZISAICP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC(=N2)S(=O)(=O)C)C(=O)N

Origin of Product

United States

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